molecular formula C16H13ClIN3O2 B12019150 N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide CAS No. 769148-17-6

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide

Cat. No.: B12019150
CAS No.: 769148-17-6
M. Wt: 441.65 g/mol
InChI Key: ZCABVIXCMQRCRH-AWQFTUOYSA-N
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Description

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzylidene group, a hydrazino group, and an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide typically involves a multi-step process. One common method starts with the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorobenzylidene hydrazine. This intermediate is then reacted with 2-iodobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the iodinated benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the iodinated benzamide group can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-nitrobenzamide
  • N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-bromobenzamide
  • N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-fluorobenzamide

Uniqueness

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

CAS No.

769148-17-6

Molecular Formula

C16H13ClIN3O2

Molecular Weight

441.65 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide

InChI

InChI=1S/C16H13ClIN3O2/c17-12-7-5-11(6-8-12)9-20-21-15(22)10-19-16(23)13-3-1-2-4-14(13)18/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+

InChI Key

ZCABVIXCMQRCRH-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl)I

Origin of Product

United States

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